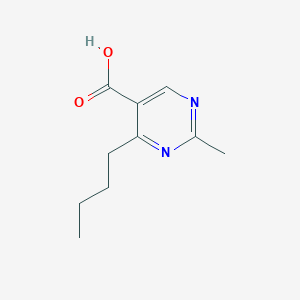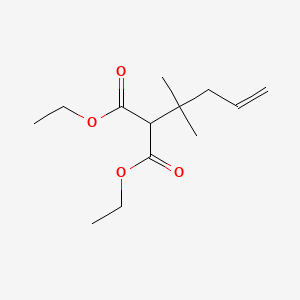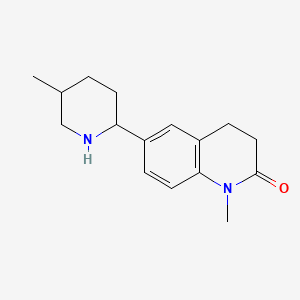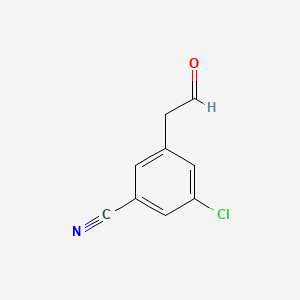
5-Pyridyl-2,2'-bithienyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyridyl-2,2’-bithienyl: is an organic compound that consists of a pyridine ring attached to a bithienyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridyl-2,2’-bithienyl typically involves the coupling of a pyridine derivative with a bithienyl derivative. One common method is the lithiation of the parent heterocycle followed by reaction with a suitable electrophile. For example, the lithiation of 2,2’-bithiophene can be achieved using n-butyllithium, followed by the addition of a pyridine derivative to form the desired product .
Industrial Production Methods: Industrial production methods for 5-Pyridyl-2,2’-bithienyl may involve large-scale coupling reactions catalyzed by metal complexes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Análisis De Reacciones Químicas
Types of Reactions: 5-Pyridyl-2,2’-bithienyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or bithienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Pyridyl-2,2’-bithienyl can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-Pyridyl-2,2’-bithienyl is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine: While specific biological applications of 5-Pyridyl-2,2’-bithienyl are less common, its derivatives may have potential as fluorescent probes or in the development of new pharmaceuticals .
Industry: In the industrial sector, 5-Pyridyl-2,2’-bithienyl is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 5-Pyridyl-2,2’-bithienyl in its various applications is largely dependent on its ability to participate in conjugated systems and interact with other molecules. In organic electronics, the compound’s conjugated structure allows it to efficiently transport electrons and holes, making it useful in devices like OLEDs and OPVs .
Comparación Con Compuestos Similares
2,2’-Bithiophene: A simpler analogue that lacks the pyridine ring.
2-(2’-Thienyl)pyridine: A related compound with a single thienyl group attached to a pyridine ring.
2,6-Di-2’-thienylpyridine: A compound with two thienyl groups attached to a pyridine ring.
Uniqueness: 5-Pyridyl-2,2’-bithienyl is unique due to the presence of both a pyridine ring and a bithienyl moiety. This combination allows for a greater degree of conjugation and electronic interaction, making it particularly valuable in applications requiring efficient charge transport and stability .
Propiedades
Número CAS |
38396-52-0 |
|---|---|
Fórmula molecular |
C13H9NS2 |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
2-(5-thiophen-2-ylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C13H9NS2/c1-2-8-14-10(4-1)11-6-7-13(16-11)12-5-3-9-15-12/h1-9H |
Clave InChI |
YQDGRTARBVAOMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
![5-Bromo-6-methoxybenzo[b]furan-2,3-dicarboxylic acid](/img/structure/B13929596.png)


![Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13929620.png)



![3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid](/img/structure/B13929650.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)
![4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester](/img/structure/B13929681.png)


